molecular formula C13H12N2O3 B12666887 1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one CAS No. 91955-46-3

1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one

Cat. No.: B12666887
CAS No.: 91955-46-3
M. Wt: 244.25 g/mol
InChI Key: YDOGYDHXVQEEPG-VQHVLOKHSA-N
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Description

1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinoline core with a nitroprop-1-enyl substituent, making it a unique molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one typically involves the reaction of 4-hydroxyquinolones with nitroalkenes under basic conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

Scientific Research Applications

1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and quinoline moieties contributes to its potential as a versatile pharmacophore with diverse applications in medicinal chemistry .

Properties

CAS No.

91955-46-3

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one

InChI

InChI=1S/C13H12N2O3/c1-9(15(17)18)7-10-8-13(16)14(2)12-6-4-3-5-11(10)12/h3-8H,1-2H3/b9-7+

InChI Key

YDOGYDHXVQEEPG-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C1=CC(=O)N(C2=CC=CC=C21)C)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-]

Origin of Product

United States

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